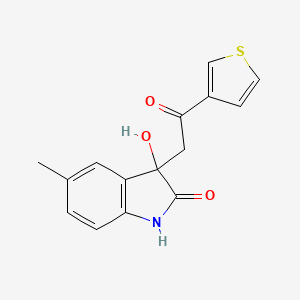

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-3-yl)ethyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-3-yl)ethyl)indolin-2-one” is a complex organic compound. It contains an indole nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . It also contains a thiophene nucleus, another important class of heterocyclic compounds known for their wide range of therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported via retro-Henry type reactions followed by Friedel–Crafts alkylation reactions in water . This one-pot approach leads to the formation of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles .Molecular Structure Analysis

The molecular structure of this compound is complex, containing an indole nucleus and a thiophene nucleus. Indole is a heterocyclic compound that is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones on hydrolysis yield 2-(3-hydroxy-2-oxoindolin-3-yl)acetic acids . These are sources of natural products and biologically active compounds .Aplicaciones Científicas De Investigación

Synthesis and Evaluation as Anticancer Agents

A study by Penthala et al. (2010) described the synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, showing potential as anticancer agents. These analogs displayed significant cytotoxicity against various human tumor cell lines, indicating their utility in developing new anticancer drugs (Penthala, N. R., Yerramreddy, T. R., Madadi, N., & Crooks, P., 2010).

Antimicrobial and Antifungal Activities

Akhaja and Raval (2012) explored tetrahydropyrimidine–isatin hybrids, highlighting their potential as antibacterial, antifungal, and anti-tubercular agents. This research underscores the versatility of indolin-2-one derivatives in addressing various microbial threats (Akhaja, T. N., & Raval, J., 2012).

Spectroscopic Investigation and Biological Activity

Bargavi et al. (2021) synthesized three isatin derivatives, including spectroscopic investigation and crystal structure analysis. Their biological activity against bacterial and fungal strains was determined, showcasing the potential of these compounds in antimicrobial applications (Bargavi, S., Gouthaman, S., Sugunalakshmi, M., & Lakshmi, S., 2021).

Antibacterial Activity Against Staphylococcus Species

Shin et al. (2019) focused on the design and synthesis of novel oxindoles with specific antibacterial activity against Staphylococcus species. This study highlights the potential of 3-hydroxyindolin-2-ones in developing targeted antibacterial agents, especially against resistant strains (Shin, J., Somai Magar, K. B., Lee, J., Kim, K.-s., & Lee, Y., 2019).

Enzyme Inhibition for Anti-Inflammatory Applications

Research by Peduto et al. (2014) on ethyl 5-hydroxyindole-3-carboxylate derivatives demonstrated efficient inhibition of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. This suggests a therapeutic angle for indolin-2-one derivatives in treating inflammatory and allergic diseases (Peduto, A., Bruno, F., Dehm, F., Krauth, V., de Caprariis, P., Weinigel, C., Barz, D., Massa, A., de Rosa, M., Werz, O., & Filosa, R., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

It is known that indole derivatives have diverse biological activities .

Propiedades

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-9-2-3-12-11(6-9)15(19,14(18)16-12)7-13(17)10-4-5-20-8-10/h2-6,8,19H,7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQTYMSCTAKJPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)

![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)

![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)